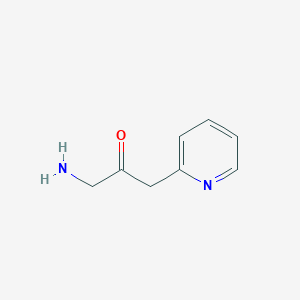

1-Amino-3-(pyridin-2-yl)propan-2-one

Description

1-Amino-3-(pyridin-2-yl)propan-2-one is a pyridine-containing β-aminoketone derivative. Its structure comprises a pyridin-2-yl substituent attached to the carbonyl group of a propan-2-one backbone, with an amino group at the adjacent position. This compound is of interest in medicinal chemistry due to the pyridine moiety’s role in hydrogen bonding and metal coordination, which are critical for biological activity .

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-amino-3-pyridin-2-ylpropan-2-one |

InChI |

InChI=1S/C8H10N2O/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6,9H2 |

InChI Key |

QEMGLOOZPJXSEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-one typically involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine under controlled conditions . One common method includes the use of 3-pyridinecarboxaldehyde and ethyl acetate in the presence of a base, such as sodium sulfate acetate buffer, followed by distillation and crystallization to obtain the pure product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

1-Amino-3-(pyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Amino-3-(pyridin-2-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(pyridin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Amino-Propanone Backbones

- 3-(2-Aminopyridin-3-yl)propan-1-ol Structure: Features a pyridin-3-yl group and a hydroxyl group instead of a ketone. Applications: Catalogued as a building block for pharmaceuticals (CAS 89226-78-8, MW 152.19 g/mol) .

- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Structure: Incorporates a fluorine atom on the pyridine ring, increasing electronegativity. Applications: Used in medicinal chemistry for halogen bonding (CAS 1228666-36-1, MW 170.18 g/mol) . Key Difference: Fluorination may improve metabolic stability compared to non-halogenated analogs like 1-amino-3-(pyridin-2-yl)propan-2-one .

Heterocyclic Analogues

- 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one Structure: Replaces pyridine with a chlorothiophene ring. Properties: Lower molecular weight (189.66 g/mol) and distinct electronic properties due to sulfur’s polarizability . Applications: Potential use in materials science, though discontinued commercial availability limits practical applications .

- 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride Structure: Aromatic bromine substituent instead of pyridine. Properties: Higher molecular weight (264.55 g/mol) and lipophilicity, favoring membrane permeability in drug design (CAS 1803567-13-6) .

Pharmacologically Active Derivatives

- 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride Structure: Piperidine ring replaces pyridine, with a phenyl group at position 3. Applications: Investigated as a central nervous system (CNS) drug candidate (CAS 879006-67-4, MW 268.78 g/mol) .

- (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one Structure: Chiral pyrrolidine substituent. Applications: Targeted for enantioselective synthesis in asymmetric catalysis (CAS 2090407-66-0) .

Comparative Data Table

Key Research Findings

- Synthetic Routes: Pyridine-containing β-aminoketones are often synthesized via condensation reactions, as seen in the preparation of 1,3-bis(pyridin-2-yl)prop-2-en-1-one (a related enone) using X-ray diffraction for structural confirmation .

- Biological Relevance: Amino-propanone derivatives with aromatic substituents (e.g., phenyl, pyridyl) are frequently explored in antimicrobial and CNS drug development due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

- Structural Influence : Replacing pyridine with thiophene or phenyl groups alters electronic properties and solubility, impacting drug-likeness and synthetic feasibility .

Biological Activity

1-Amino-3-(pyridin-2-yl)propan-2-one is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by various studies and data tables.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Inhibition of Kinases: Studies have shown that derivatives of this compound can inhibit kinases such as CHK1 and Aurora kinases, which are crucial in cell cycle regulation and cancer progression .

- Anti-cancer Activity: The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7), demonstrating potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is soluble in organic solvents, which influences its absorption and distribution in biological systems. The compound's irritant properties necessitate careful handling during synthesis and application.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Case Studies

Several studies highlight the therapeutic potential of this compound:

- CHK1 Inhibition Study: A study focused on the development of CHK1 inhibitors derived from pyridine scaffolds demonstrated that modifications to the amino group significantly enhanced potency against tumor cells. The optimized compound showed effective modulation of DNA damage response pathways in xenograft models .

- Cytotoxicity Evaluation: In vitro assays against breast cancer cell lines revealed that certain derivatives of this compound exhibited significant cytotoxic effects at low concentrations, indicating their potential as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.